molecular formula C21H26O3 B089135 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione CAS No. 14147-97-8

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione

Cat. No.: B089135
CAS No.: 14147-97-8
M. Wt: 326.4 g/mol
InChI Key: IDIHGZAZUJGAEB-VMXMFDLUSA-N
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Description

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione is a steroidal compound that belongs to the class of pregnane derivatives. These compounds are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione typically involves multi-step organic reactions starting from simpler steroidal precursors. Common synthetic routes may include:

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Dehydrogenation: Formation of double bonds at positions 4, 6, and 8(14).

    Oxidation: Conversion of hydroxyl groups to ketones at positions 3 and 20.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.

    Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

    Substitution: Various substitution reactions can occur at different positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate various signaling pathways, leading to its biological effects. The exact pathways and targets can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    17-Hydroxyprogesterone: Another pregnane derivative with similar hydroxylation and oxidation patterns.

    Corticosterone: A steroid hormone with similar structural features.

    Testosterone: A well-known steroid with a similar backbone but different functional groups.

Uniqueness

17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione is unique due to its specific pattern of double bonds and hydroxylation, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(9R,10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,17,24H,6-11H2,1-3H3/t17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHGZAZUJGAEB-VMXMFDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2=C3C=CC4=CC(=O)CCC4(C3CCC21C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@@]21C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161737
Record name 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14147-97-8
Record name 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014147978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-4,6,8(14)-pregnatriene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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